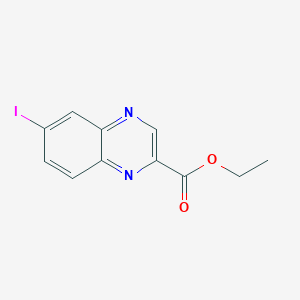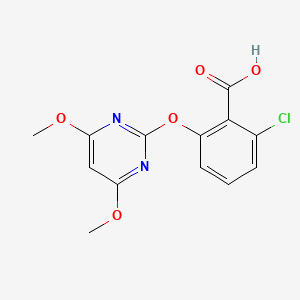
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid
概要
説明
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the second position and a dimethoxypyrimidinyl group at the sixth position of the benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4,6-dimethoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 4-(4,6-Dimethoxypyrimidin-2-yl)methoxybenzoic acid
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
Uniqueness
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and dimethoxypyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
113761-80-1 |
|---|---|
分子式 |
C13H11ClN2O5 |
分子量 |
310.69 g/mol |
IUPAC名 |
2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H11ClN2O5/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) |
InChIキー |
LJSAQLRCMQXRTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Cl)C(=O)O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
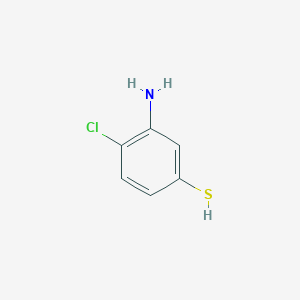
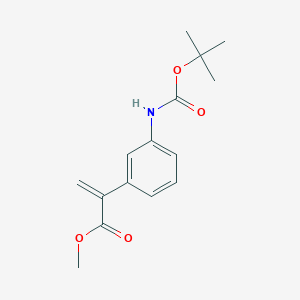
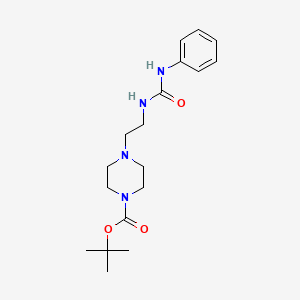
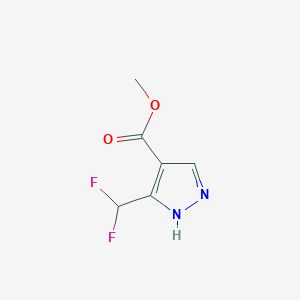
![2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE](/img/structure/B8732319.png)
![2-[(4-Fluorophenyl)methyl]prop-2-enal](/img/structure/B8732323.png)
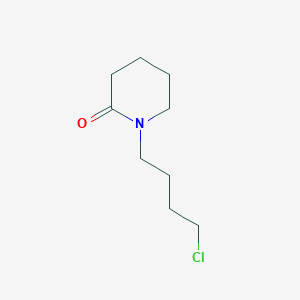
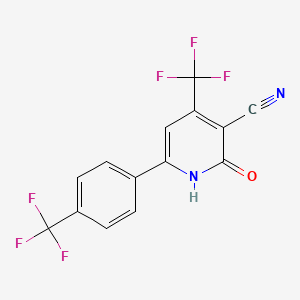
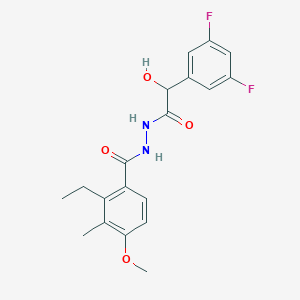
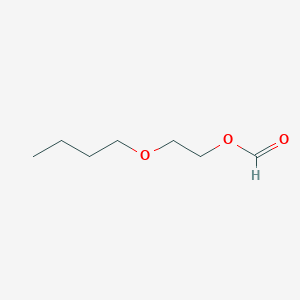

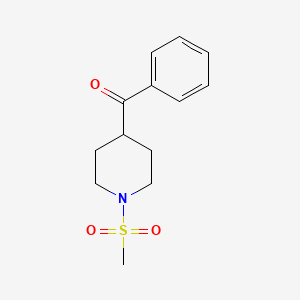
![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)
